molecular formula C36H28MgO16 B608601 Lithospermate B

Lithospermate B

Cat. No. B608601
M. Wt: 740.9 g/mol
InChI Key: ANUBYMNVOPVATP-OAZHBLANSA-L
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Lithospermate B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other biologically active compounds. In biology, it is studied for its effects on cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects on conditions such as diabetes, neurodegenerative diseases, and cardiovascular disorders .

Mechanism of Action

Lithospermate B exerts its effects through various molecular targets and pathways. It has been shown to activate peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), which plays a crucial role in regulating insulin sensitivity and anti-inflammatory responses. Additionally, this compound suppresses endoplasmic reticulum stress and inflammasome formation, contributing to its beneficial effects on insulin resistance and inflammation .

Safety and Hazards

LSB is considered toxic and can cause irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Lithospermate B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound is a PPARβ/δ agonist in fibroblasts . PPARs heterodimerize with retinoid X receptors (RXRs) and bind to PPAR response elements (PPRE), in the promoter region of their target genes, regulating the transcription of target genes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to improve glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It activates PPARβ/δ and improves glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the protein levels of ER stress markers including ATF6α, p-PERK, p-IRE, and p-JNK were increased in the aging or obese animal model, but this compound treatment reduced them .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, orally administered low-dose this compound was found to alleviate kidney injury in diabetic nephropathy (DN) rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to improve insulin sensitivity and related signaling pathways in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithospermate B can be synthesized through various chemical reactions involving the extraction and purification from Salvia miltiorrhiza. One method involves the use of magnesium salts to extract and purify the compound, resulting in high-purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Salvia miltiorrhiza plant material or its extracts. The process includes the addition of magnesium salts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Lithospermate B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities. These derivatives are often used in further scientific research and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds: Lithospermate B is similar to other compounds derived from Salvia miltiorrhiza, such as lithospermate A and salvianolic acid B. These compounds share similar biological activities but differ in their chemical structures and specific effects .

Uniqueness: What sets this compound apart from its similar compounds is its unique ability to modulate multiple signaling pathways simultaneously. This multi-targeted approach enhances its therapeutic potential and makes it a valuable compound for further research and development .

properties

IUPAC Name

magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUBYMNVOPVATP-OAZHBLANSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28MgO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the primary mechanisms of action attributed to MLB?

A1: MLB exhibits its effects through several interconnected mechanisms, primarily:

  • Antioxidant Activity: MLB acts as a potent antioxidant, scavenging free radicals like superoxide and peroxynitrite. This activity helps protect cells from oxidative stress, a key factor in various diseases. [, , ]
  • Modulation of the Kallikrein-Kinin System: MLB has been shown to increase urinary and renal kallikrein activity. Kallikrein, an enzyme involved in blood pressure regulation, cleaves kininogen to release kinins, which have vasodilatory effects. [, , ]
  • Prostaglandin Modulation: MLB influences prostaglandin synthesis. It increases the production of vasodilatory prostaglandins like PGE2 and 6-keto-PGF1α, contributing to improved renal function and blood pressure control. [, , ]
  • Anti-inflammatory Effects: MLB exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6, potentially by modulating signaling pathways like NF-κB. [, , ]
  • PPARβ/δ Agonism: MLB has been identified as a PPARβ/δ agonist. This nuclear receptor plays a role in lipid and glucose metabolism, and its activation by MLB may contribute to its anti-diabetic and insulin-sensitizing effects. [, ]

Q2: How does MLB affect renal function?

A2: MLB demonstrates significant renoprotective effects, primarily by:

  • Improving Renal Blood Flow: MLB increases renal blood flow, glomerular filtration rate, and renal plasma flow. This improvement is likely mediated by its vasodilatory effects through the kallikrein-kinin system and prostaglandin modulation. [, , , ]
  • Reducing Oxidative Stress in the Kidneys: By scavenging free radicals, MLB mitigates oxidative damage in renal tissues, which is crucial for maintaining renal function. [, ]
  • Inhibiting Renal Fibrosis: MLB has shown potential in inhibiting the accumulation of extracellular matrix proteins in the kidneys, a hallmark of progressive renal diseases. []

Q3: What are the potential cardiovascular benefits of MLB?

A3: MLB exhibits various cardioprotective effects, including:

  • Blood Pressure Reduction: MLB demonstrates a blood pressure-lowering effect, potentially mediated by its influence on the kallikrein-kinin system, prostaglandin synthesis, and its vasodilatory properties. [, , ]
  • Endothelial Protection: MLB can protect endothelial cells from damage caused by hypoxia and hyperlipidemia, contributing to improved vascular function. [, ]
  • Anti-Apoptotic Effects in Cardiac Cells: MLB has shown the ability to reduce apoptosis in cardiac cells, potentially by protecting against oxidative stress and mitochondrial dysfunction. []

Q4: How does MLB interact with the NADPH oxidase pathway?

A4: MLB has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for generating reactive oxygen species (ROS). This inhibition leads to a reduction in oxidative stress and downstream inflammatory responses. [, ]

Q5: What is the molecular formula and weight of MLB?

A5: The molecular formula of MLB is C30H26MgO14, and its molecular weight is 646.7 g/mol. [, ]

Q6: Are there any specific structural features of MLB that contribute to its activity?

A6: Yes, the presence of dihydroxyl groups and double bonds within the MLB structure are believed to be essential for its antioxidant and peroxynitrite scavenging activities. [, ]

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